Methyl quinoline-3-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)9-6-8-4-2-3-5-10(8)12-7-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRATHCADZOYAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292961 | |
| Record name | methyl quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53951-84-1 | |
| Record name | 53951-84-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86584 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Methyl Quinoline 3 Carboxylate
Classical and Modern Synthetic Routes to Methyl Quinoline-3-carboxylate and its Analogues
The synthesis of the quinoline (B57606) ring system can be achieved through several established and innovative methods. These range from century-old name reactions to modern, highly efficient protocols that leverage catalytic systems, microwave assistance, and one-pot strategies.
Friedländer Synthesis Approaches
The Friedländer annulation, first reported in 1882, is one of the most direct methods for synthesizing quinolines. arabjchem.orgnih.gov The reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester like ethyl acetoacetate (B1235776). ustc.edu.cn The reaction is generally catalyzed by acids or bases and can also be performed under high temperatures without a catalyst. nih.govresearchgate.net
Various catalysts have been employed to improve the efficiency and mildness of the Friedländer synthesis. These include Brønsted acids (e.g., p-toluenesulfonic acid, HCl), Lewis acids (e.g., ZnCl₂, SnCl₂, FeCl₃), and heterogeneous solid acid catalysts like Montmorillonite K-10, zeolites, and nano-crystalline sulfated zirconia. arabjchem.orgustc.edu.cnderpharmachemica.com For instance, the reaction of 2-aminoacetophenone (B1585202) with ethyl acetoacetate using a nano-crystalline sulfated zirconia catalyst can produce ethyl 2,4-dimethylquinoline-3-carboxylate in high yield under moderate conditions. arabjchem.org Similarly, uranyl acetate (B1210297) has been demonstrated as an efficient, reusable catalyst for the synthesis of 2,3,4-trisubstituted quinolines. derpharmachemica.com Domino reactions combining a nitro reduction with a subsequent Friedländer heterocyclization provide a pathway to quinoline-3-carboxylates from o-nitroaryl carbonyl compounds. mdpi.com
Table 1: Examples of Catalysts in Friedländer Synthesis of Quinoline-3-carboxylates
| Catalyst | Reactants | Product Example | Key Features | Reference(s) |
|---|---|---|---|---|
| Nano-crystalline Sulfated Zirconia | 2-Aminoarylketone + β-Ketoester | Ethyl 2-methyl-4-phenylquinoline-3-carboxylate | Heterogeneous, reusable, mild conditions | arabjchem.org |
| Uranyl Acetate (UO₂(CH₃COO)₂·2H₂O) | 2-Aminoacetophenone + Ethylacetoacetate | Ethyl 2,4-dimethylquinoline-3-carboxylate | Reusable, excellent yields, short reaction times | derpharmachemica.com |
| Calcium Triflate (Ca(OTf)₂) | o-Acyl aniline (B41778) + Carbonyl compound | 2-Methyl-3-acyl quinoline | Solvent-free, sustainable catalyst | rsc.org |
Doebner-Miller Reaction Pathways
The Doebner-Miller reaction, also known as the Skraup-Doebner-von Miller synthesis, is another classical method for quinoline synthesis. wikipedia.org It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgiipseries.org The reaction is typically catalyzed by strong Brønsted or Lewis acids. wikipedia.org While a cornerstone of quinoline synthesis, the Doebner-Miller reaction generally yields 2- and/or 4-substituted quinolines. iipseries.org For example, the reaction of aniline with crotonaldehyde (B89634) (an α,β-unsaturated aldehyde) leads to the formation of 2-methylquinoline. This pathway is not a primary route for the synthesis of 2,4-unsubstituted quinoline-3-carboxylates like the target compound. researchgate.net
Cyclocondensation Reactions (e.g., Isatoic Anhydride (B1165640) with Ethyl Acetoacetate)
A highly effective route to 4-hydroxy-2-methylquinoline-3-carboxylate esters involves the cyclocondensation of isatoic anhydride with the enolate of a β-ketoester, such as ethyl acetoacetate. nih.govresearchgate.net This method provides a convenient two-step synthesis starting from commercially available 2-aminobenzoic (anthranilic) acids. nih.govresearchgate.net In the first step, the anthranilic acid is converted to the corresponding isatoic anhydride using a reagent like triphosgene. nih.govresearchgate.net In the second step, the isatoic anhydride reacts with the sodium enolate of ethyl acetoacetate. nih.govbeilstein-journals.org
A modified protocol uses solid sodium hydroxide (B78521) to generate the enolate in N,N-dimethylacetamide (DMA) at elevated temperatures (e.g., 100 °C), achieving the same outcome as earlier methods that used sodium hydride. beilstein-journals.orgnih.gov The reaction mechanism involves the nucleophilic attack of the enolate on the more electrophilic carbonyl group of the isatoic anhydride, followed by ring-opening, intramolecular cyclization (Dieckmann condensation), and tautomerization to yield the stable 4-hydroxyquinoline (B1666331) product. beilstein-journals.org This approach is versatile, allowing for the synthesis of various substituted quinolines by starting with different substituted anthranilic acids. researchgate.netbeilstein-journals.org
Table 2: Synthesis of Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate Derivatives
| Starting Material (Substituted Anthranilic Acid) | Base/Solvent System | Temperature | Product | Reference(s) |
|---|---|---|---|---|
| 2-Aminobenzoic acid | NaOH / DMA | 100 °C | Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate | beilstein-journals.org |
| 2-Amino-5-bromobenzoic acid | NaOH / DMA | 100 °C | Ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate | beilstein-journals.orgnih.gov |
Pummerer Reaction-Enabled Modular Synthesis from Amino Acids
A novel and modular approach for the synthesis of 2,4-unsubstituted alkyl quinoline-3-carboxylates utilizes readily available amino acids. researchgate.netacs.org This strategy employs an acidic iodine-dimethyl sulfoxide (B87167) (I₂-DMSO) system to convert aspartates and anilines into the desired quinoline products. acs.orgorganic-chemistry.org The mechanism is a formal [3 + 2 + 1] annulation. organic-chemistry.org The amino acid, such as aspartate, undergoes an I₂-mediated Strecker degradation to provide a C2 synthon. researchgate.netrsc.org Concurrently, DMSO is activated by hydroiodic acid (HI) via a Pummerer reaction to generate a C1 synthon. researchgate.netacs.org These two synthons then react with an aniline derivative to form the quinoline core. rsc.org This method is notable for its modularity, good substrate compatibility, and its ability to construct a synthetically challenging substitution pattern. researchgate.netorganic-chemistry.org The utility of this protocol has been demonstrated in the synthesis of a human 5-HT4 receptor ligand. acs.orgorganic-chemistry.org
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating. thieme-connect.comlew.ro This technology has been successfully applied to the synthesis of various quinoline derivatives, including quinoline-3-carboxylates. researchgate.netnih.gov For instance, the condensation of 2-chloro-3-formyl quinolines with thioglycolic acid esters to form thieno[2,3-b]quinoline-2-carboxylic acid esters is efficiently achieved under microwave irradiation. tandfonline.com
Microwave irradiation can facilitate one-pot, multicomponent reactions. An efficient synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment was achieved via a microwave-assisted, one-pot, three-component reaction of 3-formyl quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones in DMF. acs.org The synthesis of pyrano[3,2-c]quinoline-3-carboxylates from 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives and ethyl (E)-2-cyano-3-(furan-2-yl)acrylate also showed significantly improved yields and reduced reaction times under microwave conditions compared to conventional reflux. nih.govrsc.org
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Method | Conditions | Time | Yield | Reference(s) |
|---|---|---|---|---|---|
| Synthesis of Ethyl 2-amino-4-(furan-2-yl)-5-oxo-pyrano[3,2-c]quinoline-3-carboxylate | Conventional | Ethanol (B145695)/K₂CO₃, reflux | 10-12 h | 70-85% | nih.gov |
| Synthesis of Ethyl 2-amino-4-(furan-2-yl)-5-oxo-pyrano[3,2-c]quinoline-3-carboxylate | Microwave | Ethanol/K₂CO₃, MWI | 4-8 min | 80-94% | nih.gov |
One-Pot Synthesis Strategies
One-pot synthesis and multicomponent reactions (MCRs) are highly desirable in modern organic synthesis due to their efficiency, atom economy, and ability to construct complex molecules from simple precursors in a single operation. rsc.org Several one-pot strategies have been developed for quinoline-3-carboxylate derivatives.
A facile one-pot synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives involves the reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with various salicylaldehydes. beilstein-journals.org This process proceeds via an in-situ Williamson ether formation, followed by ester hydrolysis and intramolecular cyclization. beilstein-journals.org Another example describes a three-step one-pot synthesis of (E)-6-chloro-2-(arylvinyl)quinoline-3-carboxylic acids from ethyl 6-chloro-2-(chloromethyl) quinoline-3-carboxylate and aromatic aldehydes. nih.gov
Furthermore, tandem reactions like a one-pot Friedländer annulation followed by a chemoselective Csp³–H functionalization have been developed. For example, 2-methyl-3-acyl quinolines, generated in situ via a calcium-catalyzed Friedländer reaction, can undergo further functionalization to create structurally diverse quinoline heterocycles. rsc.org These one-pot methodologies streamline synthetic sequences, reduce waste from purification of intermediates, and provide rapid access to complex molecular architectures. researchgate.netconnectjournals.com
Regioselective Alkylation Studies
The alkylation of quinoline derivatives, particularly those with multiple nucleophilic centers, presents a challenge in controlling regioselectivity. The presence of nitrogen, oxygen, and sulfur atoms in precursors to this compound derivatives leads to the potential for N-, O-, and S-alkylation, respectively. Understanding and controlling the site of alkylation is crucial for the targeted synthesis of specific isomers.
S-Alkylation of Thioxo-Quinoline-3-carboxylates
In the case of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, which possesses three potential sites for electrophilic attack (S, N, and O), alkylation with methyl iodide has been shown to be highly regioselective. mdpi.comnih.gov The initial alkylation predominantly occurs at the sulfur atom, leading to the formation of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate. mdpi.comnih.govgrafiati.comresearchgate.net This S-methylation can be achieved with near-quantitative yield under mild conditions, such as in a DMF solution at 50°C with triethylamine (B128534) as the base. mdpi.com The high selectivity for S-alkylation in the first step is a key finding for the reliable design of combinatorial libraries of these compounds. mdpi.comnih.govgrafiati.com
| Starting Material | Alkylating Agent | Base | Solvent | Product | Yield | Reference |
| Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate | Methyl iodide (CH₃I) | Triethylamine | DMF | Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | >80% | mdpi.com |
O-Alkylation and N-Alkylation Product Formation and Control
While the initial alkylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate favors the sulfur atom, subsequent alkylation can lead to a mixture of O- and N-methylated products. mdpi.comnih.gov Further reaction of the S-methylated product with methyl iodide results in the formation of both methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate (O-alkylation) and methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate (N-alkylation), with the O-methylated product being predominant. mdpi.comnih.govgrafiati.com
The control of N- versus O-alkylation is a classic challenge in the synthesis of heterocyclic compounds like quinolones. nih.govjuniperpublishers.comjuniperpublishers.com The regioselectivity can be influenced by factors such as the nature of the electrophile, the base, and the solvent. For instance, in the alkylation of isoquinolin-1-ones, a related heterocyclic system, using (hetero)benzyl halides tends to result in N-alkylation, whereas employing Mitsunobu conditions with (hetero)benzylic alcohols favors O-alkylation. rsc.orgresearchgate.net While specific conditions for selectively controlling O- vs. N-alkylation of this compound precursors are not extensively detailed in the provided context, the principles observed in similar systems suggest that hard and soft acid-base (HSAB) theory could be applied to rationalize the outcomes. rsc.org Generally, alkylation of the alkali salt of similar heterocycles like 2-pyridone in DMF predominantly occurs at the nitrogen atom, while using a silver salt in benzene (B151609) can lead exclusively to the O-alkylated product. nih.gov
| Starting Material | Alkylating Agent | Conditions | Products | Predominant Product | Reference |
| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | Methyl iodide (CH₃I) | Subsequent alkylation | Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate & Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate | O-methylated product | mdpi.comnih.gov |
Mechanistic Investigations of Alkylation Reactions
Mechanistic studies on the alkylation of quinoline derivatives have employed theoretical calculations and experimental observations to rationalize the observed regioselectivity. rsc.org For the alkylation of substituted 3-ethoxycarbonyl-4-oxo-quinolines, it has been suggested that the reaction proceeds through a nucleophilic enolate intermediate, which then selectively leads to the N-alkylated product. rsc.org The analysis of total charge distribution and frontier orbitals, based on semi-empirical calculations, supports this selective N-alkylation. rsc.org Klopman’s theorem and Pearson’s HSAB theory have also been used to explain the site of attack. rsc.org
In the context of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, quantum chemical calculations of the geometry and electron structure of the corresponding anion were performed to understand the regioselectivity of methylation. mdpi.comnih.gov These theoretical studies, combined with experimental results, provide a basis for predicting and controlling the outcome of alkylation reactions for the targeted synthesis of specific quinoline derivatives.
Derivatization Strategies and Functionalization
This compound is a valuable scaffold for creating a diverse library of quinoline derivatives through various synthetic strategies. These strategies include the introduction of substituents at different positions of the quinoline ring and the formation of hybrid molecules by conjugating the quinoline core with other heterocyclic systems.
Synthesis of Substituted Quinoline-3-carboxylate Derivatives
A variety of methods have been developed for the synthesis of substituted quinoline-3-carboxylate derivatives. One approach involves a Pummerer reaction-enabled modular synthesis that utilizes readily available aspartates and anilines to produce alkyl quinoline-3-carboxylates. acs.orgresearchgate.netorganic-chemistry.org This method proceeds via a formal [3 + 2 + 1] annulation of concurrently generated synthons. acs.orgresearchgate.netorganic-chemistry.org Another strategy is the Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates, which yields ethyl quinoline-3-carboxylates. beilstein-journals.org
Furthermore, functionalization at the 2- and 4-positions of the quinoline ring has been achieved. For instance, ethyl 2,4-bis((E)-styryl)quinoline-3-carboxylates have been synthesized for the first time via a one-pot successive Arbuzov/Horner–Wadsworth–Emmons reaction. rsc.orgnih.gov This method starts from the newly synthesized ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate. rsc.orgnih.gov Additionally, ethyl 2-(substituted-piperazin-1-ylmethyl)-quinoline-3-carboxylate derivatives have been prepared through the SN2 reaction of ethyl 2-(bromomethyl)quinoline-3-carboxylate with N-substituted piperazines. sioc-journal.cn
| Synthetic Method | Starting Materials | Product Type | Reference |
| Pummerer Reaction/[3+2+1] Annulation | Aspartates, Anilines | Alkyl quinoline-3-carboxylates | acs.orgresearchgate.netorganic-chemistry.org |
| Rh(II)-catalyzed Cyclopropanation/Ring Expansion | Indoles, Halodiazoacetates | Ethyl quinoline-3-carboxylates | beilstein-journals.org |
| Arbuzov/Horner–Wadsworth–Emmons Reaction | Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, Aromatic aldehydes | 2,4-bis((E)-styryl)quinoline-3-carboxylates | rsc.orgnih.gov |
| SN2 Reaction | Ethyl 2-(bromomethyl)quinoline-3-carboxylate, N-substituted piperazines | 2-(substituted-piperazin-1-ylmethyl)-quinoline-3-carboxylates | sioc-journal.cn |
Formation of Hybrid Quinoline Systems (e.g., Benzofuran-Quinoline Conjugates)
The synthesis of hybrid molecules incorporating the quinoline-3-carboxylate moiety with other heterocyclic systems, such as benzofuran, has been an area of active research. beilstein-journals.orgnih.gov A facile one-pot reaction has been developed for the synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives. beilstein-journals.orgnih.govscielo.brresearchgate.net This method involves the reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with various substituted salicylaldehydes. beilstein-journals.orgnih.gov The reaction proceeds through an in situ Williamson ether formation, followed by hydrolysis and intramolecular cyclization. nih.govscielo.br This approach provides straightforward access to benzofuran-quinoline conjugates in good yields. beilstein-journals.orgnih.gov
Introduction of Heterocyclic Moieties (e.g., Pyrano, Pyrazolylmethyl)
The fusion or attachment of other heterocyclic rings to the this compound framework can lead to novel compounds with enhanced biological activities.
Pyranoquinolines:
The synthesis of pyrano[3,2-c]quinoline derivatives often involves a one-pot, three-component reaction. For instance, the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with various aldehydes and active methylene (B1212753) nitriles in an aqueous medium, catalyzed by ethanolamine, yields ethyl 2-amino-4-(substituted)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylates in high yields (70-95%). grafiati.com This method is considered environmentally friendly due to the use of water as a solvent. grafiati.com Microwave-assisted synthesis has also been employed to create novel pyranoquinolone derivatives. rsc.org These compounds can be synthesized by reacting 4-hydroxyquinolin-2-ones with ethyl (triphenylphosphoranylidene)acetate, leading to 5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones. evitachem.com
Pyrazolylmethyl Quinolines:
Derivatives of 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid have been synthesized as potential HIV-1 integrase inhibitors. mdpi.comnih.gov The synthesis involves the alkylation of ethyl 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylates followed by hydrolysis to the corresponding carboxylic acids. mdpi.comresearchgate.net The initial pyrazolylmethyl quinoline ester can be prepared through a multi-step sequence starting from the appropriate pyrazole (B372694) derivatives. mdpi.com
Transformation of Ester Group to Carboxylic Acid
The hydrolysis of the methyl ester group in this compound to a carboxylic acid is a common and crucial transformation, as the resulting quinoline-3-carboxylic acid moiety is a key feature in many biologically active compounds. nih.gov
This transformation is typically achieved through basic or acidic hydrolysis. For example, suspending the ester in an aqueous sodium hydroxide solution and refluxing for a period, followed by acidification, yields the corresponding quinoline-3-carboxylic acid. mdpi.comgoogle.com Similarly, refluxing the ester in aqueous hydrochloric acid can also effect the hydrolysis. mdpi.com The choice between acidic or basic conditions can depend on the stability of other functional groups present in the molecule. google.com
This hydrolysis step is often the final step in the synthesis of quinoline-based drugs, converting the ester precursor into the active carboxylic acid form. mdpi.comnih.govresearchgate.net
Halogenation and Subsequent Cross-Coupling Reactions
Halogenation of the quinoline ring provides a handle for further functionalization through cross-coupling reactions, allowing for the introduction of a wide variety of substituents.
Halogenation:
The regioselective bromination of this compound can be achieved using bromine in sulfuric acid. The electron-withdrawing nature of the ester group at the 3-position directs the electrophilic substitution primarily to the 6-position. Other positions on the quinoline ring can also be halogenated depending on the starting material and reaction conditions. For example, 7-bromo-8-methylquinoline-3-carboxylic acid has been synthesized, indicating that various halogenation patterns are possible. The synthesis of ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate has also been reported, showcasing the possibility of halogenating methyl groups on the quinoline ring. rsc.org
Cross-Coupling Reactions:
The halogenated quinoline-3-carboxylates are versatile substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. nih.gov These reactions allow for the formation of new carbon-carbon bonds by coupling the haloquinoline with boronic acids. For instance, 3-bromo-4-trifloxyquinolin-2(1H)-ones can undergo regiocontrolled Suzuki coupling to yield 4- and 3,4-substituted quinolin-2(1H)-ones by tuning the reaction temperature and the amount of arylboronic acid. nih.gov Chromium-catalyzed cross-coupling reactions of halo-quinolines with alkylmagnesium reagents have also been developed, providing an efficient method for C(sp2)–C(sp3) bond formation. thieme-connect.com
Catalysis and Reaction Conditions
The synthesis of this compound and its derivatives is highly dependent on the choice of catalysts and the optimization of reaction conditions.
Catalyst Systems in Quinoline-3-carboxylate Synthesis (e.g., KHSO4, recyclable catalysts)
A variety of catalysts have been employed in the synthesis of quinoline-3-carboxylates, with a growing emphasis on recyclable and environmentally benign options.
Potassium Hydrogen Sulfate (B86663) (KHSO4): KHSO4 has been used as an efficient catalyst for the synthesis of quinoline derivatives via the Friedländer condensation. grafiati.combeilstein-journals.org For example, it catalyzes the reaction of 2-amino-4,5-methylenedioxybenzaldehyde with ethyl 4-chloro-3-oxobutanoate to produce ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate. beilstein-journals.org
Recyclable Catalysts: The development of recyclable catalysts is a key aspect of green chemistry. Examples include:
PMA-Silica: Phosphomolybdic acid supported on silica (B1680970) (PMA-Silica) has been used as a recyclable catalyst for the synthesis of quinolines from 2-amino aryl ketones and aliphatic ketones. derpharmachemica.com The catalyst can be recovered by filtration and reused multiple times without significant loss of activity. derpharmachemica.com
Palladium Catalysts: Palladium catalysts used in cross-coupling and carbonylation reactions can often be recovered and reused. researchgate.netacs.orgresearchgate.net For instance, a palladium catalyst in a toluene/poly(ethylene glycol) (PEG-2000) system for a modified Friedländer synthesis could be reused five times without loss of activity. researchgate.net
Ionic Liquids: Sulfonic acid functionalized ionic liquids have been used as recyclable dual solvent-catalysts for the Friedländer annulation, offering high yields and easy separation of the catalyst. nih.govacademie-sciences.fr
| Catalyst System | Reaction Type | Key Advantages |
| KHSO4 | Friedländer Condensation | Inexpensive, efficient. beilstein-journals.org |
| PMA-Silica | Friedländer Annulation | Recyclable, high yields, mild conditions. derpharmachemica.com |
| Palladium on PEG | Modified Friedländer Synthesis | Recyclable, good yields. researchgate.net |
| Ionic Liquids | Friedländer Annulation | Recyclable, high yields, solvent-free conditions. nih.govacademie-sciences.fr |
Solvent Effects and Temperature Optimization
The choice of solvent and reaction temperature plays a critical role in the outcome of quinoline-3-carboxylate synthesis, affecting reaction rates, yields, and selectivity.
Solvent Effects: Solvents can range from polar protic, like ethanol and water, to aprotic, like dichloromethane (B109758) and toluene, and even solvent-free conditions. grafiati.comnih.govacademie-sciences.fr The use of water as a solvent in some three-component reactions is an example of a green chemistry approach. grafiati.com In some cases, ionic liquids can act as both the solvent and the catalyst. nih.gov
Temperature Optimization: Reaction temperatures can vary from room temperature to reflux conditions. academie-sciences.frgoogle.com Optimization of temperature is crucial for maximizing yield and minimizing reaction time. For instance, in the synthesis of ethyl 2-methyl-4-phenylquinoline-3-carboxylate using an ionic liquid catalyst, increasing the temperature from 25 °C to 70 °C dramatically decreased the reaction time from 300 minutes to 5 minutes and increased the yield from 30% to 94%. academie-sciences.fr However, further increasing the temperature to 80 °C only provided a marginal increase in yield. academie-sciences.fr
| Reaction | Solvent | Temperature (°C) | Yield (%) | Time |
| Ethyl 2-methyl-4-phenylquinoline-3-carboxylate synthesis | Solvent-free | 25 | 30 | 300 min |
| Ethyl 2-methyl-4-phenylquinoline-3-carboxylate synthesis | Solvent-free | 60 | 56 | 30 min |
| Ethyl 2-methyl-4-phenylquinoline-3-carboxylate synthesis | Solvent-free | 70 | 94 | 5 min |
| Ethyl 2-methyl-4-phenylquinoline-3-carboxylate synthesis | Solvent-free | 80 | 96 | 5 min |
| (Data from a study using a 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate catalyst) academie-sciences.fr |
Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives to reduce environmental impact and improve efficiency.
Multicomponent Reactions (MCRs): MCRs are atom-economical processes that combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent waste, and energy consumption. researchgate.nettandfonline.com The synthesis of pyrano[3,2-c]quinolones is a prime example of an MCR. grafiati.com
Use of Greener Solvents: The use of water as a solvent is highly encouraged in green synthesis. grafiati.comrsc.org Solvent-free reactions, where the reactants themselves act as the solvent, represent an even greener alternative. nih.govacademie-sciences.fr
Alternative Energy Sources: Microwave irradiation has been utilized to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. rsc.org Ultrasound-assisted synthesis is another green technique that can improve reaction efficiency. rsc.org
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone of chemical analysis, offering unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For methyl quinoline-3-carboxylate, various NMR techniques are employed to confirm its structure.
Proton NMR (¹H-NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its local electronic environment. In the case of ethyl 2-methylquinoline-3-carboxylate, a related compound, the proton signals appear at specific chemical shifts (δ) in the spectrum, measured in parts per million (ppm). For instance, the singlet for the methyl group (CH₃) appears at 3.01 ppm, while the quartet for the methylene (B1212753) group (CH₂) of the ethyl ester is observed at 4.46 ppm, and the triplet for the terminal methyl group of the ethyl ester is at 1.48 ppm. The aromatic protons of the quinoline (B57606) ring system produce signals in the downfield region, typically between 7.56 and 8.76 ppm, reflecting their deshielded nature. rsc.org
The splitting of these signals, known as spin-spin coupling, provides information about adjacent protons. For example, a quartet indicates that the methylene protons are adjacent to a methyl group. The coupling constant (J), measured in Hertz (Hz), quantifies the interaction between neighboring protons.
¹H-NMR Data for Ethyl 2-methylquinoline-3-carboxylate
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-aromatic | 8.76 | s | |
| H-aromatic | 8.06 | d | 8.4 |
| H-aromatic | 7.89 | d | 7.8 |
| H-aromatic | 7.80 | t | 8.1 |
| H-aromatic | 7.56 | t | 7.5 |
| -OCH₂CH₃ | 4.46 | q | 7.2 |
| -CH₃ | 3.01 | s | |
| -OCH₂CH₃ | 1.48 | t | 7.2 |
Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and the electronegativity of the atoms attached to it. For example, the carbonyl carbon of the ester group is typically found at a low field (around 165 ppm) due to the deshielding effect of the two oxygen atoms. The carbons of the aromatic quinoline ring appear in the range of approximately 120-150 ppm.
In a similar compound, ethyl 7-bromo-8-methylquinoline-3-carboxylate, the carbonyl carbon of the ester appears at 165.2 ppm. rsc.org The carbons of the quinoline ring system are observed between 123.0 and 149.6 ppm. rsc.org The methyl and ethyl ester carbons have characteristic upfield shifts. rsc.org
¹³C-NMR Data for Ethyl 7-bromo-8-methylquinoline-3-carboxylate
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C=O | 165.2 |
| C-aromatic | 149.6 |
| C-aromatic | 149.0 |
| C-aromatic | 138.7 |
| C-aromatic | 137.5 |
| C-aromatic | 131.6 |
| C-aromatic | 128.4 |
| C-aromatic | 127.3 |
| C-aromatic | 125.7 |
| C-aromatic | 123.0 |
| -OCH₂CH₃ | 61.5 |
| -CH₃ | 17.6 |
| -OCH₂CH₃ | 14.3 |
Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing the connectivity between atoms in a molecule. HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This information is crucial for assembling the molecular structure by linking different fragments identified in the ¹H and ¹³C-NMR spectra. For complex quinoline alkaloids, 2D NMR techniques like HMBC are essential for unambiguously assigning the structure. researchgate.net
For fluorinated analogues of this compound, fluorine-19 NMR (¹⁹F-NMR) spectroscopy is a valuable analytical tool. rsc.org The ¹⁹F nucleus is NMR-active and has a wide chemical shift range, making it highly sensitive to changes in the local electronic environment. nih.gov This sensitivity allows for the detailed characterization of fluorinated organic molecules. nih.gov ¹⁹F-NMR can be used to confirm the presence and position of fluorine atoms within the quinoline ring system. The chemical shifts and coupling constants observed in ¹⁹F-NMR spectra provide unique structural information. For instance, in ethyl 7-fluoro-6-methylquinoline-3-carboxylate, the fluorine atom's environment is confirmed by its characteristic signal in the ¹⁹F-NMR spectrum. rsc.org
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC/MS)
Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a highly sensitive method for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very accurate determination of the molecular weight of a compound, which allows for the determination of its elemental composition. For example, the calculated mass for the protonated molecule of ethyl 7-fluoro-6-methylquinoline-3-carboxylate (C₁₃H₁₃FNO₂ + H)⁺ is 234.0925, and the experimentally found mass is 234.0922, confirming the molecular formula. rsc.org Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is used to separate this compound from any impurities before it is introduced into the mass spectrometer, thereby confirming the purity of the sample while also determining its molecular weight. mdpi.com
Identification of Reaction Products and Intermediates
The characterization of reaction pathways involving this compound and its derivatives often relies on the identification of key intermediates and final products. In the synthesis of quinolines through phosphine-catalyzed reactions, attempts to identify reaction intermediates using NMR spectroscopy to monitor the reaction between reactants did not reveal any discernible intermediates during the course of the reaction scispace.com. However, in related reactions, the isolation of a Michael adduct alongside the final quinoline product suggests a possible mechanistic pathway scispace.com.
In other synthetic applications, derivatives of quinoline-3-carboxylate serve as crucial intermediates. For instance, ethyl 2-amino-4-chloro-methyl-quinoline-3-carboxylate acts as a key intermediate in the synthesis of iminophosphorane, which subsequently reacts in an Aza-Wittig reaction to form carbodiimides rsc.orgnih.gov. These carbodiimides are then used without further purification in subsequent steps rsc.orgnih.gov.
The synthesis of more complex heterocyclic systems also utilizes quinoline-3-carboxylate intermediates. A two-step synthesis to create a pyranoquinoline involves the initial Williamson-type reaction of ethyl 2-bromomethyl-3-quinoline-3-carboxylate to afford an intermediate, ethyl 2-[(2-ethoxy-2-oxoethoxy)methyl]quinoline-3-carboxylate researchgate.net. This intermediate then undergoes a Dieckmann condensation researchgate.net. Similarly, a one-pot synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives proceeds through an ethyl 2-[(2-formylphenoxy)methyl]quinoline-3-carboxylate intermediate, which is formed from the Williamson reaction of ethyl 2-(bromomethyl)quinoline-3-carboxylate with salicylaldehyde (B1680747) scielo.br.
Furthermore, in studies on the reductive formylation of N-heteroarenes, this compound is used as a starting material rsc.org. The investigation into the reaction mechanism raised speculation that 1,2,3,4-tetrahydroquinoline (B108954) might serve as a reactive intermediate in the process rsc.org.
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Conformation
Single-Crystal X-ray Diffraction (SCXRD) is an essential technique for the unambiguous determination of the three-dimensional structure of crystalline solids, providing precise information on molecular conformation and intermolecular interactions.
In the study of quinoline derivatives, SCXRD has been employed to confirm the constitution and stereochemistry of complex molecules. For example, the structures of several newly synthesized 2,4-distyrylquinolines, which were initially deduced from spectroscopic data, were fully confirmed by SCXRD analysis iucr.org. This technique provided definitive information on their molecular conformations and the nature of intermolecular interactions within the solid state iucr.org. The analysis of various 2,4-distyrylquinoline derivatives, differing in substituents on the quinoline ring and arylvinyl fragments, was successfully carried out using this method iucr.org.
Similarly, the structural characterization of an unexpected product, ethyl 6-methyl-7-iodo-4-(3-iodo-4-methylphenoxy)-quinoline-3-carboxylate, was achieved through SCXRD researchgate.net. The analysis provided a detailed view of the molecule's structure, including an ORTEP (Oak Ridge Thermal Ellipsoid Plot) drawing that illustrates the atomic arrangement and thermal ellipsoids researchgate.net. This confirmation was crucial in understanding a reaction that occurred during the attempted preparation of a different quinolone derivative researchgate.net.
| Parameter | Value |
|---|---|
| Empirical formula | C21 H21 N O3 |
| Formula weight | 335.39 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Triclinic |
| Space group | P-1 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its molecular structure. Key peaks include those corresponding to the C=O stretching of the ester group and vibrations associated with the aromatic quinoline ring.
Detailed research findings report specific vibrational frequencies for this compound. The presence of the ester functional group is prominently indicated by a strong absorption band around 1714-1722 cm⁻¹ scispace.comescholarship.orgderpharmachemica.com. Aromatic C-H stretching and ring vibrations are also observed.
| Frequency (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3056 | Aromatic C-H Stretch |
| 2948 | Aliphatic C-H Stretch (Methyl) |
| 1714 | C=O Stretch (Ester) |
| 1618 | C=C Aromatic Ring Stretch |
| 1572 | C=C Aromatic Ring Stretch |
| 1433 | C-H Bend |
| 1290 | C-O Stretch (Ester) |
| 1100 | C-O Stretch (Ester) |
In the synthesis of more complex molecules derived from quinoline-3-carboxylates, such as 2-amino-pyrimido[4,5-b]quinolin-4(10H)-one derivatives, IR spectroscopy is used alongside other techniques to characterize the final reaction products rsc.org.
Elemental Analysis
Elemental analysis is a crucial method for determining the empirical formula of a compound by quantifying its constituent elements, typically carbon (C), hydrogen (H), and nitrogen (N). This technique provides fundamental data that, in conjunction with mass spectrometry, confirms the molecular formula of a synthesized compound. For derivatives of this compound, the experimentally determined percentages of C, H, and N are compared with the calculated values based on the proposed chemical structure to verify its purity and composition.
Research studies on various substituted quinoline-3-carboxylates consistently report elemental analysis data to validate the structures of newly synthesized compounds. The close agreement between the found and calculated values confirms the successful synthesis of the target molecules.
| Compound | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|---|---|
| Ethyl 4-amino-5-(2-amino-2-methylpropoxy)-2-methyl-quinoline-3-carboxylate | C17H20N2O3 | C | 67.98 | 67.74 | google.com |
| H | 6.71 | 7.01 | |||
| N | 9.33 | 9.40 | |||
| 2-(5-tert-butyl-1-benzofuran-2-yl)-quinoline-3-carboxylic acid | C22H13NO3 | C | 77.87 | 77.85 | scielo.br |
| H | 3.86 | 3.89 | |||
| N | 4.13 | 4.10 | |||
| Ethyl 2-[(2-formylphenoxy)methyl]-quinoline-3-carboxylate | C20H17NO4 | C | 71.63 | 71.69 | scielo.br |
| H | 5.11 | 5.04 | |||
| N | 4.18 | 4.23 |
Computational and Theoretical Studies of Methyl Quinoline 3 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the intrinsic properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, offering profound insights into its stability and chemical behavior.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties and geometry of molecules. rsc.org It has been applied to various quinoline (B57606) derivatives to understand their fundamental characteristics. rsc.orgdergi-fytronix.comsemanticscholar.org Calculations, often using the B3LYP exchange-correlation functional with basis sets like 6-31G or 6-311++G(d,p), are performed to optimize the molecular geometry to its lowest energy state. rsc.orgdergi-fytronix.comresearchgate.net
This optimization provides precise information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate key electronic descriptors derived from Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are crucial for assessing the molecule's kinetic stability and chemical reactivity. rsc.org A smaller energy gap generally implies higher reactivity. rsc.org For instance, in studies of various quinoline derivatives, the charge density for the HOMO is often found accumulated on the quinoline ring and amide groups, while the LUMO density is spread across the quinoline system, indicating the primary sites for electronic interactions. rsc.org
| Parameter | Description | Typical Implication |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-filled orbital; indicates the ability to donate an electron. | Higher values suggest a better electron donor. |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first electron-empty orbital; indicates the ability to accept an electron. | Lower values suggest a better electron acceptor. |
| ΔE (Energy Gap = ELUMO - EHOMO) | The energy difference between HOMO and LUMO, related to molecular stability. | A smaller gap indicates higher chemical reactivity and lower kinetic stability. rsc.org |
The electronic data obtained from DFT calculations are fundamental to predicting how a molecule will react. The distribution of electron density and the locations of the HOMO and LUMO orbitals indicate the most probable sites for electrophilic and nucleophilic attacks. rsc.org For example, theoretical interpretations of the methylation of a methyl quinoline-3-carboxylate derivative used DFT calculations to evaluate the electron distribution of the corresponding anion, successfully explaining the experimentally observed regioselectivity of the reaction. mdpi.com
By analyzing reactivity descriptors, chemists can predict and rationalize the outcomes of chemical reactions, which is essential for designing targeted syntheses of new compounds. mdpi.com This predictive power allows for the efficient development of focused libraries of quinoline derivatives for various applications. mdpi.com
Molecular Dynamics (MD) Simulations in Interfacial Phenomena
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly valuable for investigating how molecules behave at interfaces, such as the interaction between a corrosion inhibitor and a metal surface. bohrium.com
Quinoline-3-carboxylate derivatives have been identified as effective corrosion inhibitors for mild steel in acidic environments. bohrium.com MD simulations provide a molecular-level view of how these inhibitor molecules adsorb onto the metal surface. bohrium.com Simulations show that the quinoline molecules tend to adsorb in a flat, parallel orientation on the metal surface, maximizing their contact area. bohrium.comresearchgate.net This adsorption creates a protective film that shields the metal from corrosive agents present in the solution. bohrium.comabechem.com The strength and nature of this adsorption, which often follows the Langmuir adsorption isotherm, can be correlated with the inhibitor's efficiency. bohrium.com For example, studies on pyrano[3,2–h]quinoline-3-carboxylate derivatives demonstrated high inhibition efficiencies, reaching up to 94.1% at a concentration of 1 mM. bohrium.com
Table 2: Corrosion Inhibition Performance of Quinoline-3-Carboxylate Derivatives Data from a study on Methyl 2-amino-4-aryl-4H-pyrano[3,2–h]quinoline-3-carboxylate derivatives (P-1 and P-2) on mild steel in 1 M HCl. bohrium.com
| Inhibitor Compound | Concentration (M) | Maximum Inhibition Efficiency (%) | Adsorption Isotherm Model |
|---|---|---|---|
| P-1 (4-chlorophenyl derivative) | 10-3 | 89.8 | Langmuir |
| P-2 (4-methoxyphenyl derivative) | 10-3 | 94.1 | Langmuir |
MD simulations are crucial for elucidating the mechanism of action of inhibitors. By calculating the interaction and binding energies between the inhibitor molecules and the metal surface, researchers can understand the forces driving the adsorption process. The results from MD simulations often support a mixed-mode inhibition mechanism, involving both physisorption (electrostatic interactions) and chemisorption (charge sharing and donation from inhibitor to metal). abechem.com The theoretical findings from both DFT and MD simulations consistently support and explain experimental observations from electrochemical techniques, providing a comprehensive understanding of the corrosion inhibition mechanism. bohrium.comresearchgate.net
Molecular Docking Simulations in Biological Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). researchgate.net This method is widely used in drug discovery to screen for potential therapeutic agents. Derivatives of the quinoline-3-carboxylate scaffold have been investigated as inhibitors for various biological targets.
For instance, molecular docking simulations have suggested that certain methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate derivatives can act as potent inhibitors of Hepatitis B Virus (HBV) replication by interacting with HBV core proteins. mdpi.com Similarly, related quinoline-3-carboxamide (B1254982) structures have been studied as inhibitors of the phosphatidylinositol 3-kinase-related kinases (PIKK) family, which are important in DNA damage response pathways. mdpi.comdntb.gov.uaresearchgate.net Docking studies show that the quinoline nitrogen often plays a key role by binding to the hinge region of these kinases. mdpi.comdntb.gov.uaresearchgate.net In-silico studies have also explored the interaction of quinoline-3-carboxylic acids with the minor groove of DNA, suggesting a potential mechanism for their anticancer activity. researchgate.net These computational predictions are vital for prioritizing compounds for further experimental testing in vitro and in vivo. researchgate.net
Table 3: Potential Biological Targets for Quinoline-3-Carboxylate/Carboxamide Scaffolds Identified via Molecular Docking
| Compound Scaffold | Potential Biological Target | Therapeutic Area |
|---|---|---|
| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | Hepatitis B Virus (HBV) Core Protein mdpi.com | Antiviral |
| Quinoline-3-carboxamides (B1200007) | ATM, ATR, DNA-PKcs Kinases mdpi.comdntb.gov.ua | Oncology |
| Quinoline-3-carboxylic acids | DNA Minor Groove researchgate.net | Oncology |
Ligand-Target Binding Prediction (e.g., Enzyme Inhibition, Receptor Binding)
Molecular docking simulations are a primary tool for predicting how a ligand, such as a this compound derivative, will bind to the active site of a protein. These simulations provide insights into the binding energy and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
Studies on various derivatives of the quinoline-3-carboxylate framework have predicted their potential as inhibitors for a range of biological targets. For instance, molecular docking simulations have suggested that certain derivatives of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate could be potent inhibitors of Hepatitis B Virus (HBV) replication nih.gov. Similarly, quinoline-3-carboxamide derivatives have been designed and studied as potential inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase, a crucial enzyme in the DNA damage response pathway mdpi.comresearchgate.net. The quinoline nitrogen is predicted to bind to the hinge region of the kinase, acting as a competitive inhibitor of ATP mdpi.com.
Further computational studies have explored the interaction of quinoline derivatives with other significant targets. Docking studies have been performed on 2-chloroquinoline-3-carboxamide derivatives against the Ephrin B4 (EPHB4) receptor, which is implicated in cancer researchgate.net. Other research has focused on dihydrofolate reductase (DHFR) as a target for antibacterial agents, with docking results revealing good binding affinities for certain quinoline derivatives benthamdirect.com. The versatility of the quinoline scaffold is also evident in its predicted binding to the DNA minor groove, suggesting a potential mechanism for anticancer activity researchgate.net.
The table below summarizes the findings from various molecular docking studies on quinoline-3-carboxylate derivatives, highlighting the target, the specific derivative class, and key predictive insights.
| Target Enzyme/Receptor | Derivative Class | Predicted Binding Interactions and Insights |
| Hepatitis B Virus (HBV) Replication | Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylates | Potent inhibition predicted through molecular docking simulations nih.gov. |
| ATM Kinase | Quinoline-3-carboxamides | The quinoline nitrogen binds to the hinge region of the kinase, acting as an ATP competitor mdpi.com. |
| Ephrin B4 (EPHB4) Receptor | 2-chloroquinoline-3-carboxamides | Docking scores were higher compared to the standard drug gefitinib, indicating strong binding potential researchgate.net. |
| Dihydrofolate Reductase (DHFR) | Quinoline derivatives | Compounds showed low binding energy and good binding affinity with the DHFR enzyme, suggesting potential as antibacterial agents benthamdirect.com. |
| DNA Minor Groove | Quinoline-3-carboxylate derivatives | In silico studies support interactions with the A/T minor groove region of B-DNA, suggesting an anticancer mechanism researchgate.net. |
Structure-Activity Relationship (SAR) Insights from In Silico Data
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. In silico SAR analyses correlate the structural features of molecules with their predicted biological activity, guiding the design of more effective derivatives.
For quinoline-3-carboxamide derivatives targeting ATM kinase, SAR studies have indicated that the substitution pattern on the quinoline ring significantly influences activity. For example, it was found that a methoxy (-OCH3) group at the para position of a phenyl ring attached to the carboxamide moiety resulted in the best activity mdpi.com. Conversely, other studies on quinoline derivatives have shown that substitutions at the C-3 position of the quinoline ring can sometimes compromise the desired biological activity mdpi.com.
Quantitative Structure-Activity Relationship (QSAR) models provide a more detailed, quantitative correlation between the physicochemical properties of a series of compounds and their biological activity. A 3D-QSAR model developed for quinoline derivatives as potential anti-gastric cancer agents revealed that specific structural characteristics are beneficial for enhancing their therapeutic properties semanticscholar.org. Analysis of CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Index Analysis) contour maps can pinpoint regions where steric bulk, electrostatic charge, or hydrophobicity can be modified to improve activity semanticscholar.orgmdpi.com. For instance, analysis of quinoline derivatives against P. falciparum showed that a halogen atom at position 7 of the quinoline core favors inhibitory activity, while a hydrophilic substituent is preferred at position 4 mdpi.com.
Key SAR insights from computational studies on quinoline derivatives include:
Substitution Position: The position of substituents on the quinoline core is critical. For certain anticancer activities, substitution at the C-2 position was found to be less favorable, while the presence of a carboxyl group at the C-4 position appeared important for interaction with targets like the MRP2 protein mdpi.comnih.gov.
Nature of Substituents: The electronic properties of substituents play a significant role. For ATM kinase inhibitors, modifying substituents with halogens, alkyl, and oxy-alkyl groups was used to study the effect on cytotoxicity researchgate.net.
Core Structure Modification: The quinoline-3-carboxylic acid scaffold itself is a key pharmacophoric element. Replacing it can lead to changes in binding modes and activity, as seen in the design of novel DHODH inhibitors mdpi.com.
Drug-Likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. ADMET prediction is a critical in silico screening step to assess a molecule's potential for oral bioavailability and to identify any potential liabilities.
A common starting point for assessing drug-likeness is Lipinski's Rule of Five nih.govyoutube.com. This rule establishes that poor oral absorption is more likely when a compound violates two or more of the following criteria: a molecular weight over 500 Da, a LogP value greater than 5, more than 5 hydrogen-bond donors, and more than 10 hydrogen-bond acceptors nih.govyoutube.com. Numerous computational studies on quinoline derivatives have shown that they generally possess acceptable drug-like properties according to Lipinski's rule researchgate.netbenthamdirect.comresearchgate.net.
Beyond Lipinski's rule, various computational tools and web servers like SWISS-ADME and admetSAR are used to predict a wider range of ADMET properties iscientific.org. These predictions include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, potential for inhibiting cytochrome P450 (CYP) enzymes, and carcinogenicity. For instance, in silico studies on N-substituted quinoline 3-carbaldehyde hydrazone derivatives predicted good gastrointestinal absorption and oral bioavailability iscientific.org. Similarly, ADMET predictions for quinoline-1,4-quinone hybrids showed that most of the compounds could be administered orally and are not expected to be neurotoxic mdpi.com.
The table below presents a summary of predicted ADMET and drug-likeness parameters for representative classes of quinoline derivatives based on various in silico studies.
| Compound Class | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Predicted GI Absorption | Oral Bioavailability |
| Quinoline-3-carboxamides mdpi.com | < 500 | < 5 | < 5 | < 10 | Good | High |
| Quinoline Hydrazones iscientific.org | Compliant with Lipinski's Rule | Compliant with Lipinski's Rule | Compliant with Lipinski's Rule | Compliant with Lipinski's Rule | Good | High |
| Quinoline-1,4-quinone Hybrids mdpi.com | < 500 | < 5 | < 5 | < 10 | Good | High |
| 2-Phenyl Quinoline-4-carboxamides pensoft.net | Generally Compliant | Generally Compliant | Generally Compliant | Generally Compliant | Favorable | Good |
These computational evaluations are crucial for filtering large libraries of compounds and prioritizing those with the highest probability of success in later stages of drug development.
Applications of Methyl Quinoline 3 Carboxylate in Advanced Materials Science
Corrosion Inhibition Studies
The protective effects of quinoline-3-carboxylate derivatives in preventing the corrosion of mild steel in acidic environments have been a subject of extensive research. These studies reveal that these organic compounds can act as effective corrosion inhibitors, a critical application in numerous industrial processes where acid solutions are used for cleaning, descaling, and oil well acidizing.
Research has demonstrated that certain quinoline-3-carboxylate derivatives can significantly impede the corrosion of mild steel. For instance, studies on methyl 2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2–h]quinoline-3-carboxylate (P-1) and methyl 2-amino-4-(4-methoxyphenyl)-4H-pyrano[3,2–h]quinoline-3-carboxylate (P-2) in a 1 M HCl solution have shown substantial protective capabilities. nih.govbiosynth.com The inhibition efficiency of these compounds increases with their concentration, reaching a maximum at 1 mM. nih.govbiosynth.com
Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been employed to elucidate the mechanism of inhibition. Potentiodynamic polarization studies have indicated that these derivatives function as cathodic-type inhibitors. nih.govbiosynth.com The adsorption of these inhibitor molecules on the surface of the mild steel follows the Langmuir adsorption isotherm, suggesting the formation of a monolayer that acts as a barrier to the corrosive environment. nih.govbiosynth.com
The effectiveness of these compounds as corrosion inhibitors is attributed to the presence of heteroatoms (nitrogen and oxygen) and aromatic rings in their molecular structure. These features facilitate the adsorption of the molecules onto the metal surface, thereby protecting it from the acidic medium.
Inhibition Efficiency of Quinoline-3-carboxylate Derivatives
| Compound | Concentration (mM) | Inhibition Efficiency (%) |
|---|---|---|
| P-1 | 1 | 89.8 |
| P-2 | 1 | 94.1 |
Role in Dye and Agrochemical Production
The quinoline (B57606) scaffold is a fundamental component in the synthesis of various dyes and agrochemicals. While direct applications of methyl quinoline-3-carboxylate in these industries are not extensively documented, the broader class of quinoline derivatives plays a significant role.
In the dye industry, quinoline-based compounds are used to create a range of colorants. For instance, novel quinoline-substituted pyrimidine (B1678525) heterocyclic azo dyes have been synthesized and evaluated for their dyeing performance on fabrics like cotton and silk. These dyes have been shown to exhibit a variety of hues with good to excellent fastness properties. The synthesis of such dyes often involves the chemical modification of a quinoline precursor, highlighting the versatility of this chemical family in developing new colorants.
In the realm of agrochemicals, quinoline derivatives, particularly 2-quinolones, are recognized for their potential applications in agricultural research. These compounds form the basis for developing new molecules with potential herbicidal, fungicidal, or insecticidal properties. The structural diversity of the quinoline ring system allows for the synthesis of a wide array of derivatives that can be screened for biological activity relevant to agriculture.
Applications in Materials Chemistry and Fluorescent Materials
The unique photophysical properties of the quinoline ring system have led to its extensive use in the development of fluorescent materials and sensors. Quinoline derivatives are known for their strong fluorescence, making them valuable components in the design of molecular probes for various analytical and imaging applications. nih.gov
The electron-donating and intense π–π* transitions in quinoline derivatives contribute to their use as selective fluorophores. nih.gov These properties are harnessed in the creation of fluorescent sensors for the detection of metal ions and other analytes. nih.gov For example, quinoline-based fluorescent probes have been successfully developed for the sensitive and selective detection of zinc ions (Zn²⁺). rsc.org
Furthermore, the versatility of the quinoline structure allows for the synthesis of dicarboxylic quinoline derivatives that exhibit interesting fluorescent properties, such as large Stokes shifts and good fluorescent quantum yields. These characteristics are desirable for applications in fluorescence-based physiological experiments. The ability to functionalize these small-molecule fluorophores makes them promising candidates for use as biocompatible fluorescent tags.
Research has also focused on creating quinoline-tagged fluorescent organic probes for sensing environmentally significant compounds like nitro-phenolics. rsc.org These probes can detect trace amounts of such compounds in aqueous media, demonstrating the potential of quinoline derivatives in environmental monitoring and analytical chemistry.
Mechanistic and Biological Activity Investigations of Methyl Quinoline 3 Carboxylate Derivatives
Antimicrobial Activities
Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria
Derivatives of methyl quinoline-3-carboxylate have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. The core quinoline (B57606) structure is a key pharmacophore that has been extensively modified to enhance its antibacterial potency and spectrum. Novel quinoline derivatives have been synthesized and shown to possess excellent in vitro and in vivo activity against these bacterial types.
Research has indicated that certain quinoline derivatives are highly active not only against Gram-negative bacteria, including Pseudomonas aeruginosa and Serratia species, but also against Gram-positive bacteria like Streptococci and methicillin-resistant Staphylococcus aureus (MRSA). The structural modifications often focus on substitutions at various positions of the quinoline ring to optimize antibacterial effects. For instance, some synthesized quinoline-based compounds have shown potent effects against most tested Gram-positive and Gram-negative strains with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 μg/mL.
The variation in antibacterial activity is often attributed to the nature of the substituents on the quinoline ring. It has been observed that derivatives are often more effective against Gram-positive bacteria than Gram-negative bacteria, a phenomenon potentially explained by the presence of the cytoplasmic membrane in Gram-negative bacteria which can impede the passage of these compounds.
Table 1: Antibacterial Activity of Selected Quinoline Derivatives
| Compound/Derivative | Target Bacteria | Activity/MIC | Source |
|---|---|---|---|
| Quinolone coupled hybrid 5d | Gram-positive & Gram-negative strains | 0.125–8 μg/mL | |
| Various Quinoline Derivatives | Gram-positive bacteria (Streptococci, MRSA) & Gram-negative bacteria (Pseudomonas aeruginosa, Serratia) | High activity |
Anti-Tuberculosis Activity
The quinoline scaffold is a fundamental component of several compounds with significant anti-tuberculosis properties. Numerous synthetic and natural quinoline derivatives have been investigated for their efficacy against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.
Studies have profiled new arylated quinoline carboxylic acids (QCAs) that exhibit activity against both replicating and non-replicating Mtb. Through in vitro screening, specific QCA derivatives have been identified as potent inhibitors of Mtb. For instance, derivatives 7i and 7m, which feature specific substitutions at the C-2 and C-6 positions of the quinoline ring, have been highlighted as strong Mtb inhibitors.
Furthermore, some quinoline-based compounds have shown effectiveness against drug-resistant strains of Mtb. For example, compounds 7g and 13 maintained their anti-TB activity against rifampin, isoniazid, and streptomycin-resistant Mtb strains. The mechanism of action for many of these compounds is linked to the inhibition of essential mycobacterial enzymes.
Table 2: Anti-Tuberculosis Activity of Selected Quinoline Derivatives
| Compound/Derivative | Target | Activity/MIC | Source |
|---|---|---|---|
| QCA derivative 7i | Mycobacterium tuberculosis | Potent Inhibitor | |
| QCA derivative 7m | Mycobacterium tuberculosis | Potent Inhibitor | |
| Compound 7g | Replicating Mtb | 0.77 μM | |
| Compound 13 | Replicating Mtb | 0.95 μM |
Antifungal Properties
Quinoline derivatives have also been recognized for their antifungal capabilities. The 8-hydroxyquinoline (B1678124) and its metal complexes, for example, have a long history as antifungal agents. The quinoline structure is present in a variety of natural and synthetic compounds that exhibit antifungal activity, marking it as a "privileged structure" in the development of antifungal medications.
Research has explored the design of new quinoline-based antifungals, with studies indicating their potential to target essential fungal enzymes. For instance, some derivatives have been evaluated for their activity against significant plant pathogenic fungi like Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani, and Sclerotinia sclerotiorum.
In one study, a derivative designated as Ac12 demonstrated potent activity against S. sclerotiorum and B. cinerea with EC50 values of 0.52 and 0.50 μg/mL, respectively. This activity was superior to that of the lead compound and some commercial fungicides. The proposed mechanism for some of these compounds involves causing abnormal morphology of the cell membrane, leading to increased permeability and the release of cellular contents.
Table 3: Antifungal Activity of a Selected Quinoline Derivative
| Compound/Derivative | Target Fungi | EC50 Value | Source |
|---|---|---|---|
| Ac12 | Sclerotinia sclerotiorum | 0.52 μg/mL | |
| Ac12 | Botrytis cinerea | 0.50 μg/mL |
Inhibition of Microbial DNA Gyrase
A primary mechanism through which many quinoline derivatives exert their antimicrobial effect is the inhibition of bacterial DNA gyrase. This enzyme is a type II topoisomerase that is crucial for bacterial DNA replication, transcription, repair, and recombination, making it an excellent target for antimicrobial agents. Synthetic quinoline derivatives have been successfully utilized as anti-tubercular drugs by targeting this enzyme.
DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. The GyrA subunit is involved in the cleavage and relegation of DNA, while the GyrB subunit is responsible for ATP hydrolysis that powers the enzyme's function. Some quinoline-based compounds have been shown to inhibit the supercoiling activity of DNA gyrase.
For example, certain arylated quinoline carboxylic acids have demonstrated inhibitory activity against Mtb DNA gyrase. Docking models have further supported these findings, showing a good correlation with in vitro results. The development of novel quinoline derivatives often aims to create potent inhibitors of both DNA gyrase and another essential enzyme, topoisomerase IV.
Anticancer / Antiproliferative Properties
In Vitro Cytotoxicity Against Various Cancer Cell Lines (e.g., A549, MCF-7, HT29, K562)
The quinoline scaffold is a prominent feature in a variety of compounds exhibiting a wide range of pharmacological activities, including anticancer properties. Derivatives of quinoline-3-carboxylate have been synthesized and evaluated for their antiproliferative effects against several human cancer cell lines.
Studies have shown that certain quinoline derivatives can induce cytotoxicity in cell lines such as A549 (lung cancer), MCF-7 (breast cancer), HT29 (colon cancer), and K562 (leukemia). For instance, some newly synthesized quinoline-3-carboxylate derivatives exhibited micromolar inhibition against MCF-7 and K562 cell lines. Specifically, compounds 4m and 4n showed potent activity against the MCF-7 cell line with an IC50 value of 0.33 µM, while compounds 4k and 4m were effective against the K562 cell line with an IC50 value of 0.28 µM. The anticancer mechanism of these compounds has been linked to the upregulation of intrinsic apoptosis pathways.
Other research has also highlighted the cytotoxic potential of different quinoline derivatives. For example, a series of morpholine-substituted quinazoline (B50416) derivatives were tested against A549 and MCF-7 cell lines, with some compounds showing significant cytotoxic activity. Similarly, other studies have investigated the antiproliferative effects of novel quinoline compounds on HT29 cells.
Table 4: In Vitro Cytotoxicity of Selected Quinoline-3-Carboxylate Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value | Source |
|---|---|---|---|
| 4m | MCF-7 | 0.33 µM | |
| 4n | MCF-7 | 0.33 µM | |
| 4k | K562 | 0.28 µM | |
| 4m | K562 | 0.28 µM |
Induction of Apoptosis in Cancer Cells
Derivatives of this compound have demonstrated notable efficacy in inducing apoptosis, a programmed cell death mechanism, in various cancer cell lines. Research has shown that the anticancer activities of certain quinoline-3-carboxylate derivatives are mediated through the up-regulation of intrinsic apoptosis pathways. semanticscholar.org
A series of synthesized quinoline-3-carboxylate derivatives exhibited significant antiproliferative activity against MCF-7 (human breast adenocarcinoma) and K562 (human myelogenous leukemia) cell lines. semanticscholar.org Notably, compounds 4m and 4n showed potent activity against the MCF-7 cell line with an IC50 value of 0.33µM. semanticscholar.org In the K562 cell line, compounds 4k and 4m were particularly effective, with an IC50 value of 0.28µM. semanticscholar.org
Further studies on other quinoline derivatives have reinforced the role of apoptosis in their anticancer mechanism. For instance, bis-quinoline compounds 2a-c were found to be potent inducers of apoptosis in U937 leukemia cells. mdpi.com Their mechanism of action was confirmed through the observation of high sub-G1 peaks in cell cycle analysis, as well as the induction of caspase 3 activation and positive annexin-V-FITC staining. mdpi.com The compound 2a was particularly effective, inducing up to a 62% sub-G1 peak after 48 hours of treatment. mdpi.com Another novel quinoline derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), induced cytotoxicity in HepG2, HCT-116, MCF-7, and A549 cancer cell lines with IC50 values of 3.3, 23, 3.1, and 9.96 μg/mL, respectively, through the up-regulation of apoptotic proteins like caspase-3 and p53. mdpi.com
The following table summarizes the cytotoxic activity of selected quinoline-3-carboxylate derivatives.
| Compound | Cell Line | IC50 (µM) |
| 4m | MCF-7 | 0.33 |
| 4n | MCF-7 | 0.33 |
| 4k | K562 | 0.28 |
| 4m | K562 | 0.28 |
| 3h | A549 | 1.53 |
| 3k | A549 | 1.38 |
| 3t | A549 | 2.36 |
| 3h | HT29 | 1.50 |
| 3k | HT29 | 0.77 |
| 3t | HT29 | 0.97 |
Modulation of Signaling Pathways in Cancer Progression
This compound derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cancer progression. These compounds can act as inhibitors of crucial enzymes such as receptor tyrosine kinases (RTKs), which play a significant role in tumor growth and survival. nih.gov
Several quinoline derivatives have been identified as potent inhibitors of c-Met, Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR), all of which are pivotal in carcinogenic pathways like the PI3K/AkT/mTOR and Ras/Raf/MEK cascades. nih.gov For instance, quinoline-3-carboxylic acid derivatives 58 and 59 have demonstrated inhibitory activity against VEGFR-2 with IC50 values of 1.2 µM and 2.5 µM, and against VEGFR-3 with IC50 values of 0.53 µM and 0.35 µM, respectively. nih.gov
In the context of the PI3K/mTOR pathway, imidazo[4,5-c]quinoline derivatives have shown promise. Compound 39 from this series was found to be a potent inhibitor with an mTOR IC50 of 1.4 µM and a PI3Kα IC50 of 0.9 µM. nih.gov Another quinoline derivative, 40 , was identified as a selective and effective inhibitor of PI3Kδ, exhibiting an IC50 value of 1.9 nM. nih.gov Furthermore, a novel hit compound, 42 , containing a pyrazino[2,3-c]quinolin-2(1H)-one scaffold, was identified as an mTOR inhibitor with an IC50 of 31 nM. nih.gov
The table below details the inhibitory activity of various quinoline derivatives on key signaling proteins.
| Compound | Target | IC50 |
| 58 | VEGFR-2 | 1.2 µM |
| 59 | VEGFR-2 | 2.5 µM |
| 58 | VEGFR-3 | 0.53 µM |
| 59 | VEGFR-3 | 0.35 µM |
| 27 | c-Met | 19 nM |
| 28 | c-Met | 64 nM |
| 39 | mTOR | 1.4 µM |
| 39 | PI3Kα | 0.9 µM |
| 40 | PI3Kδ | 1.9 nM |
| 42 | mTOR | 31 nM |
Inhibition of Topoisomerase II
DNA topoisomerases are essential enzymes that regulate the topology of DNA and are critical for DNA replication, transcription, and chromosome segregation. Topoisomerase II, in particular, is a well-established target for a number of anticancer drugs. Certain derivatives of this compound have been investigated for their potential to inhibit this crucial enzyme.
A novel series of pyrazolo[4,3-f]quinoline derivatives were designed and synthesized with the aim of targeting topoisomerase I/IIα. nih.gov Among the synthesized compounds, compound 2E demonstrated significant inhibitory activity against topoisomerase IIα. nih.gov In an in vitro assay, compound 2E inhibited 88.3% of the enzyme's catalytic activity at a concentration of 100 µM, which was comparable to the activity of the well-known topoisomerase II inhibitor, etoposide (B1684455) (89.6% inhibition). nih.gov This highlights the potential of the pyrazolo[4,3-f]quinoline scaffold in developing new topoisomerase II inhibitors.
Another study reported on a novel derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), which has been shown to act as a topoisomerase II inhibitor. mdpi.com This compound's ability to bind to DNA and impede the function of topoisomerase II is linked to its cytotoxic activities. mdpi.com
The following table presents the topoisomerase IIα inhibitory activity of selected pyrazolo[4,3-f]quinoline derivatives.
| Compound | Concentration (µM) | % Inhibition of Topoisomerase IIα |
| 2E | 100 | 88.3 |
| Etoposide (Control) | 100 | 89.6 |
Impact on c-Myc/Max/DNA Complex Formation
The c-Myc oncogene is a critical regulator of cell proliferation, growth, and apoptosis, and its dysregulation is a hallmark of many human cancers. The biological activity of c-Myc is dependent on its heterodimerization with its partner protein, Max, which enables the c-Myc/Max complex to bind to specific DNA sequences (E-boxes) and regulate gene transcription. Disrupting the c-Myc/Max interaction or its binding to DNA is a promising strategy for cancer therapy.
A focused library of synthetic α-helix mimetics was designed to perturb the c-Myc–Max protein–protein interaction. nih.gov Several of these compounds demonstrated a dose-dependent inhibition of the c-Myc–Max(S)/DNA ternary complex in an electrophoretic mobility shift assay (EMSA). nih.gov The most potent inhibitor, compound 21 , displayed an IC50 of 5.6 µM for the disruption of the c-Myc–Max(S)/DNA complex. nih.gov
These compounds were also evaluated for their ability to inhibit the proliferation of c-Myc-overexpressing cell lines, such as HL60 (human promyelocytic leukemia) and Daudi (Burkitt's lymphoma) cells. nih.gov A strong correlation was observed between the inhibition of the c-Myc–Max(S)/DNA ternary complex in vitro and the inhibition of cell proliferation. nih.gov Compound 4da was the most potent inhibitor of cell proliferation in both cell lines. nih.gov
The inhibitory activities of these synthetic α-helix mimetics are summarized in the tables below.
Disruption of c-Myc-Max(S)/DNA and Max(L)-Max(L)/DNA Complexes
| Compound | c-Myc-Max(S)/DNA IC50 (µM) | Max(L)-Max(L)/DNA IC50 (µM) |
| 4da | 11.2 ± 1.1 | 24.1 ± 2.5 |
| 4fa | 12.6 ± 1.2 | 28.3 ± 2.9 |
| 4ga | 15.8 ± 1.5 | 35.5 ± 3.6 |
| 21 | 5.6 ± 0.6 | 12.6 ± 1.3 |
| 22 | 22.4 ± 2.2 | 50.1 ± 5.1 |
| 23 | 31.6 ± 3.2 | 70.8 ± 7.2 |
Inhibition of Cell Proliferation
| Compound | HL60 IC50 (µM) | Daudi IC50 (µM) |
| 4da | 9.8 ± 1.0 | 11.2 ± 1.1 |
| 4fa | 14.1 ± 1.4 | 15.8 ± 1.6 |
| 4ga | 17.8 ± 1.8 | 19.9 ± 2.0 |
| 22 | 28.2 ± 2.8 | 31.6 ± 3.2 |
| 23 | 39.8 ± 4.0 | 44.7 ± 4.5 |
Antiviral Activities
Inhibition of HIV-1 Integrase
Human Immunodeficiency Virus type 1 (HIV-1) integrase is a crucial enzyme for the replication of the virus, as it catalyzes the insertion of the viral DNA into the host cell's genome. This enzyme represents a key target for the development of antiretroviral drugs. Quinoline-based compounds have emerged as a significant class of HIV-1 integrase inhibitors.
One approach has been the development of non-diketo acid quinolinonyl derivatives. nih.gov These compounds are designed to chelate the essential metal ions in the active site of the integrase, thereby inhibiting its function. nih.gov A number of these derivatives have shown activity against the ribonuclease H (RH) function of reverse transcriptase, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov For example, compounds 4o and 5o were the most active in one series, with IC50 values of approximately 1.5 µM. nih.gov
Another important class of quinoline-based inhibitors are the allosteric HIV-1 integrase inhibitors (ALLINIs). mdpi.comnih.gov These molecules bind to a site on the integrase dimer interface, away from the catalytic site, and induce an aberrant multimerization of the enzyme, which disrupts its function. mdpi.comnih.gov Medicinal chemistry efforts have led to the development of highly potent quinoline-based ALLINIs. For instance, compound 5 (BI-B or BI-1001) showed an EC50 of 450 nM for viral replication. mdpi.com Further optimization led to compounds 6 and 7 (BI-D and BI-C), with antiviral EC50 values of 10.0 nM and 4.2 nM, respectively. mdpi.com
The following table summarizes the activity of selected quinoline derivatives against HIV-1 related enzymes.
| Compound | Target/Assay | IC50/EC50 |
| 4o | RNase H | ~1.5 µM |
| 5o | RNase H | ~1.5 µM |
| 4m | RNase H | 8.19 µM |
| 5m | RNase H | 24.03 µM |
| 4q | RNase H | 13.48 µM |
| 5p | RNase H | 19.59 µM |
| 5 (BI-1001) | 3P Assay | 28 nM (IC50) |
| 5 (BI-1001) | Viral Replication | 450 nM (EC50) |
| 6 (BI-D) | 3P Assay | 6 nM (IC50) |
| 6 (BI-D) | Viral Replication | 10.0 nM (EC50) |
| 7 (BI-C) | 3P Assay | 3 nM (IC50) |
| 7 (BI-C) | Viral Replication | 4.2 nM (EC50) |
Anti-Hepatitis B Virus (HBV) Replication
Chronic Hepatitis B Virus (HBV) infection is a major global health issue, and there is a continuous need for new and effective antiviral agents. Derivatives of this compound have been investigated for their potential to inhibit the replication of HBV.
In one study, a series of new ethyl 8-imidazolylmethyl-7-hydroxyquinoline-3-carboxylate derivatives were synthesized and evaluated for their anti-HBV activities in HepG2.2.15 cells. nih.gov Several of these compounds were found to inhibit the expression of viral antigens, HBsAg and HBeAg, at low concentrations. nih.gov Notably, compounds 11c , 12c , and 12g demonstrated more potent inhibition of HBV DNA replication than the positive control, lamivudine. nih.gov Compound 12g was the most active, with an IC50 of 2.6 µM for the inhibition of HBV DNA replication. nih.gov
Another class of compounds, S-substituted 7-mercapto-4-methylcoumarin (B161817) analogs, also showed potent inhibition of HBsAg and HBeAg, with IC50 values in the sub-μmol/L range. researchgate.net Compounds 5c and 5j were particularly effective against HBsAg, with an IC50 of 0.01 μmol/L, which is 16 times more potent than lamivudine. researchgate.net
The anti-HBV activity of selected quinoline and coumarin (B35378) derivatives is presented in the table below.
| Compound | Activity | IC50 (µM) | Selectivity Index (SI) |
| 11c | Inhibition of HBV DNA replication | 12.6 | 12.4 |
| 12c | Inhibition of HBV DNA replication | 3.5 | 37.9 |
| 12g | Inhibition of HBV DNA replication | 2.6 | 61.6 |
| Lamivudine | Inhibition of HBV DNA replication | 343.2 | 7.0 |
| 5c | Anti-HBsAg | 0.01 | - |
| 5j | Anti-HBsAg | 0.01 | - |
Anti-Inflammatory Properties
Derivatives of quinoline-3-carboxylic acid have demonstrated significant anti-inflammatory capabilities. Studies have shown that these compounds can exhibit considerable anti-inflammatory effects. For instance, in assays using lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, selected quinoline-3-carboxylic acids showed notable anti-inflammatory affinities. nih.gov This suggests that the quinoline-3-carboxylate scaffold is a promising starting point for the development of new anti-inflammatory agents. The mechanism of action is thought to be related to the inhibition of pro-inflammatory mediators. researchgate.net
| Compound Class | Assay | Key Findings | Reference |
|---|---|---|---|
| Quinoline-3-carboxylic acids | LPS-induced inflammation in RAW264.7 macrophages | Exerted impressively appreciable anti-inflammation affinities versus classical NSAID indomethacin (B1671933) without related cytotoxicities in inflamed macrophages. | nih.gov |
Neurodegenerative Disease Treatment Potential
The quinoline scaffold is a key feature in many compounds being investigated for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.govresearchgate.net Derivatives of quinoline have shown potential as multifunctional agents, targeting several key aspects of these diseases. arabjchem.org
One of the primary strategies in Alzheimer's treatment is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. Certain quinoline-O-carbamate derivatives have been shown to be potent inhibitors of both these enzymes. nih.govresearchgate.net For example, specific derivatives have displayed IC50 values in the micromolar range for both eeAChE (electric eel acetylcholinesterase) and eqBuChE (equine butyrylcholinesterase). researchgate.net
Beyond cholinesterase inhibition, some quinoline derivatives exhibit neuroprotective effects by acting as antioxidants and by inhibiting monoamine oxidase B (MAO-B) and catechol-O-methyltransferase (COMT), enzymes implicated in the progression of Parkinson's disease. nih.govbohrium.comnih.gov Molecular docking studies have suggested that quinoline derivatives can effectively bind to and inhibit these enzymes, potentially slowing disease progression. nih.govnih.gov
| Compound Derivative | Target | Activity (IC50/Ki) | Disease Model/Assay | Reference |
|---|---|---|---|---|
| Quinoline-O-carbamate derivative (3f) | eeAChE | 1.3 µM | In vitro enzyme inhibition assay | researchgate.net |
| Quinoline-O-carbamate derivative (3f) | eqBuChE | 0.81 µM | In vitro enzyme inhibition assay | researchgate.net |
| 4-Hydroxyquinoline-3-carboxylic acid derivative (6a) | 5-HT3 Receptor | 1.5 nM (Ki) | Radioligand binding assay | researchgate.net |
Enzyme Inhibition and Receptor Binding Studies
Interaction with Key Metabolic Enzymes
Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of various protein kinases. One notable target is protein kinase CK2, a ubiquitous enzyme involved in numerous cellular processes whose dysregulation is linked to several diseases, including cancer. nih.govresearchgate.net A study of forty-three newly synthesized 3-quinoline carboxylic acid derivatives found twenty-two compounds that inhibited CK2 with IC50 values ranging from 0.65 to 18.2 μM. nih.gov The most potent inhibitors were identified among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives. nih.gov
Furthermore, quinoline-3-carboxamide (B1254982) derivatives have been designed and evaluated as potential inhibitors of the ATM (Ataxia-Telangiectasia Mutated) kinase, a critical enzyme in the DNA damage response pathway. researchgate.net Inhibition of ATM kinase is a promising strategy for cancer therapy.
| Compound Class | Enzyme Target | Activity Range (IC50) | Reference |
|---|---|---|---|
| 3-Quinoline carboxylic acid derivatives | Protein Kinase CK2 | 0.65 - 18.2 µM | nih.gov |
| Quinoline-3-carboxamide derivative (40) | ATM Kinase | 2.16 µM | researchgate.net |
| Quinoline-3-carboxamide derivative (41) | ATM Kinase | 3.46 µM | researchgate.net |
Binding to Specific Receptors and Influence on Signal Transduction
The quinoline core is a versatile scaffold for designing ligands that can bind to various receptors, thereby influencing signal transduction pathways. For instance, quinoline-based molecules have been developed as inhibitors of several receptor tyrosine kinases that are crucial in cancer progression, such as c-Met, EGFR, and VEGFR. nih.gov
Specifically, a series of quinoline-3-carboxylic acid derivatives have been shown to act as inhibitors of VEGFR-2 and VEGFR-3, receptors that play a key role in angiogenesis. nih.gov Compounds from this series exhibited IC50 values in the micromolar range against these receptors. nih.gov
In a different context, quinolinecarboxylic acid amides and esters have been synthesized and evaluated for their affinity to serotonin (B10506) receptors. A particular derivative demonstrated high affinity for the 5-HT3 receptor with a Ki value of 9.9 nM, showing selectivity over 5-HT4 and D2 receptors. researchgate.netnih.gov This highlights the potential of quinoline-based structures to modulate serotonergic signaling. Additionally, certain quinoline-6-carboxamide (B1312354) derivatives have been identified as potent and selective antagonists of the P2X7 receptor, with IC50 values in the sub-micromolar range. nih.gov
| Compound Derivative Class | Receptor Target | Activity (IC50/Ki) | Reference |
|---|---|---|---|
| Quinoline-3-carboxylic acid derivative (58) | VEGFR-2 | 1.2 µM | nih.gov |
| Quinoline-3-carboxylic acid derivative (58) | VEGFR-3 | 0.53 µM | nih.gov |
| Quinoline-3-carboxylic acid derivative (59) | VEGFR-2 | 2.5 µM | nih.gov |
| Quinoline-3-carboxylic acid derivative (59) | VEGFR-3 | 0.35 µM | nih.gov |
| Quinolinecarboxylic acid derivative (5) | 5-HT3 Receptor | 9.9 nM (Ki) | nih.gov |
| Quinoline-6-carboxamide derivative (1e) | h-P2X7R | 0.457 µM | nih.gov |
| Quinoline-6-carboxamide derivative (2f) | h-P2X7R | 0.566 µM | nih.gov |
Cellular and Biochemical Pathway Modulation
Interference with DNA Replication and Transcription
Certain quinoline-3-carboxylic acid derivatives have been investigated for their ability to interact with DNA, a mechanism that can lead to anticancer effects. In-silico studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives have shown that these molecules can bind to the minor groove of the DNA duplex. nih.govresearchgate.net This binding is facilitated by hydrogen bonds between the quinoline derivative and the nucleic acid base pairs, particularly in the A/T-rich regions of the minor groove. nih.gov Such interactions can interfere with the processes of DNA replication and transcription, ultimately leading to cell death in cancer cells. The substitution at the 2nd position of the quinoline ring, specifically a carbonyl group, was identified as a key hydrogen bond donor/acceptor for this interaction. nih.gov This mechanism of action positions these compounds as potential DNA-targeting anticancer agents. nih.gov
Regulation of Cell Cycle
This compound derivatives have demonstrated notable antiproliferative activities, primarily through the induction of apoptosis and arrest of the cell cycle. Studies on various cancer cell lines have elucidated the pathways through which these compounds exert their effects.
Certain synthesized quinoline-3-carboxylate derivatives have shown significant micromolar inhibition against cancer cell lines such as MCF-7 (human breast adenocarcinoma) and K562 (human myelogenous leukemia). semanticscholar.orgbenthamscience.com For instance, compounds designated as 4m and 4n were particularly effective against the MCF-7 cell line, with IC50 values of 0.33µM. semanticscholar.orgbenthamscience.com Similarly, compounds 4k and 4m showed potent activity against the K562 cell line, with an IC50 value of 0.28µM. semanticscholar.orgbenthamscience.com The anticancer mechanism for these compounds has been identified as the up-regulation of the intrinsic apoptosis pathway. semanticscholar.orgbenthamscience.com
Further investigations into quinoline derivatives have confirmed their ability to induce apoptosis at different phases of the cell cycle. nih.gov Flow cytometry analysis of cancer cells treated with potent quinoline derivatives indicated an increase in the percentage of apoptotic cells in the G2/M, S, and Go-G1 phases. nih.gov This suggests that these compounds can interfere with DNA replication and cell division, ultimately leading to programmed cell death. nih.gov The capacity of quinoline derivatives to cause cell cycle arrest is a key mechanism behind their role as growth inhibitors in tumor cells. arabjchem.org
Antiproliferative Activity of this compound Derivatives
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 4m | MCF-7 | 0.33 |
| 4n | MCF-7 | 0.33 |
| 4k | K562 | 0.28 |
| 4m | K562 | 0.28 |
Modulation of Inflammatory Response Pathways
Derivatives of quinoline-3-carboxylic acid have been shown to possess significant anti-inflammatory properties. researchgate.netnih.gov In studies using lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, these compounds demonstrated considerable anti-inflammatory effects, comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin. researchgate.netnih.gov Notably, this anti-inflammatory activity was observed without associated cytotoxicity in the inflamed macrophages, highlighting a favorable therapeutic window. researchgate.netnih.gov The ability of these compounds to suppress inflammatory signals in cellular models points to their potential for development as anti-inflammatory agents. researchgate.net
Structure-Activity Relationship (SAR) Studies
The biological activity of quinoline derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key molecular features responsible for their therapeutic effects, guiding the design of more potent and selective compounds.
For quinoline-3-carboxylate derivatives, SAR studies have utilized biological data from various cell lines to delineate the essential pharmacophore. benthamscience.com The antiproliferative data from compounds tested against MCF-7 and K562 cell lines have been instrumental in building these models. benthamscience.com For example, the potent activity of compounds like 4k , 4m , and 4n provides a foundation for understanding which substituents on the quinoline core enhance anticancer efficacy. benthamscience.com
Broader SAR studies on related quinoline carboxylic acids have identified several critical regions of the molecule where specific substitutions are required for optimal activity. nih.gov These studies, while focused on isomers like quinoline-4-carboxylic acid, offer valuable insights applicable to the quinoline-3-carboxylate scaffold. Three principal regions have been highlighted nih.gov:
The C2 Position : This position generally requires bulky, hydrophobic substituents to enhance activity.
The C4 Position : For quinoline-4-carboxylic acids, there is a strict requirement for the carboxylic acid group (or its salts) at this position. This underscores the importance of the acidic moiety for biological interaction.
The Benzo Portion of the Quinoline Ring : Appropriate substitutions on the fused benzene (B151609) ring are crucial for modulating the compound's activity.
Furthermore, the lipophilicity of the molecule, influenced by substitutions on the quinoline ring, plays a significant role. In a series of 2-arylquinoline derivatives, compounds with greater octanol/water partition coefficients (cLogP) generally showed better cytotoxic effects against HeLa and PC3 cells. rsc.org This suggests that modulating the lipophilicity of this compound derivatives could be a key strategy for improving their anticancer properties. The strategic modification of these structural regions is essential for the development of quinoline-based derivatives as effective therapeutic agents. nih.gov
Future Research Directions and Translational Perspectives
Development of Novel Derivatives with Enhanced Potency and Selectivity
A primary focus of future research is the rational design and synthesis of new derivatives of methyl quinoline-3-carboxylate to achieve greater potency and target selectivity. The quinoline-3-carboxylic acid framework has proven to be a versatile template for creating potent inhibitors for various biological targets. mdpi.com By strategically modifying the quinoline (B57606) ring and its substituents, researchers can fine-tune the pharmacological profile of these compounds.
Key strategies include:
Substitution and Functionalization: Introducing different functional groups at various positions on the quinoline nucleus can dramatically alter a molecule's activity. For instance, a series of novel 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives were designed as potential HIV-1 integrase inhibitors, building upon the scaffold of the successful drug elvitegravir (B1684570). mdpi.com Similarly, other research has focused on synthesizing quinoline-3-carboxamide (B1254982) derivatives as potential inhibitors of Cholesteryl Ester Transfer Protein (CETP), with substitutions at the 6- and 7-positions leading to promising activity. mdpi.com
Improving Target Interaction: The development of a third-generation quinoline-3-carboxamide, ESATA-20, from the second-generation molecule Tasquinimod, illustrates a targeted approach to enhance on-target activity while minimizing off-target effects. nih.gov This was achieved by creating analogs that retain the ability to bind to the desired target (HDAC4) but have reduced affinity for other receptors (AHR) that cause unwanted side effects. nih.gov
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are crucial for identifying which molecular features are essential for activity. Research on quinoline-3-carboxylate derivatives as antiproliferative agents has led to the identification of compounds with IC50 values in the sub-micromolar range against cancer cell lines like MCF-7 and K562. nih.gov These studies provide a roadmap for designing future compounds with even greater anticancer potency. nih.gov
The following table highlights examples of derivatives and their targeted enhancements:
| Derivative Class | Target/Application | Enhancement Goal |
| 6-(Pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acids | HIV-1 Integrase | Potent inhibition based on the elvitegravir scaffold. mdpi.com |
| Quinoline-3-carboxylate derivatives | Antiproliferative (Anticancer) | Increased potency against MCF-7 and K562 cell lines. nih.gov |
| Quinoline-4-carboxamide derivatives | Antimalarial | Improved potency, solubility, and metabolic stability. acs.orgnih.gov |
| ESATA-20 (Quinoline-3-carboxamide analog) | Metastatic Prostate Cancer (HDAC4 inhibitor) | Increased potency and reduced off-target AHR agonism. nih.gov |
| 2-Aminoquinoline-3-carboxylic acid derivatives | Protein Kinase CK2 | Potent inhibition with IC50 values as low as 0.65 µM. nih.gov |
Exploration of Multi-Target Activity
There is a growing interest in developing single chemical entities that can modulate multiple biological targets simultaneously, a strategy that can be highly effective against complex diseases. The quinoline scaffold is particularly well-suited for this approach. researchgate.net Derivatives of quinoline have been reported to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, antimalarial, and anticancer effects. researchgate.netrsc.orgbiointerfaceresearch.com
Future research will likely focus on designing quinoline-3-carboxylate derivatives that intentionally engage multiple disease-relevant pathways. For example, a compound with both anti-inflammatory and anti-angiogenic properties could be a powerful therapeutic for cancer or rheumatoid arthritis. researchgate.net Studies have already noted that some quinoline derivatives show potential for multi-target activity in treating conditions like epilepsy. researchgate.net The ability of quinoline-3-carboxamides (B1200007) to treat various autoimmune diseases further suggests their interaction with multiple components of the immune system. researchgate.net This multi-target approach represents a paradigm shift from the traditional "one-drug, one-target" model to a more holistic therapeutic strategy.
Investigation of Pharmacological Properties and Bioavailability for Drug Development
For any promising compound to become a viable drug, it must possess favorable pharmacological properties, often summarized by ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. A significant area of future research involves the detailed investigation and optimization of these properties for this compound derivatives.
In Silico and In Vitro Screening: Early-stage assessment of ADMET properties using computational models (in silico) and cell-based assays (in vitro) is becoming standard practice. nih.gov Web-based tools are used to predict properties like human intestinal absorption, blood-brain barrier permeability, and potential hepatotoxicity. nih.gov Studies on 3-methyl quinoline have shown that it satisfies key criteria for drug-likeness, such as Lipinski's rule, indicating a high bioavailability score and justifying further investigation. researchgate.netijlpr.com
Optimizing for Bioavailability: A major challenge in drug development is ensuring that an active compound can be effectively absorbed and delivered to its site of action. Research on antimalarial quinoline-4-carboxamides demonstrates a clear strategy of iterative design to improve physicochemical properties. acs.orgnih.gov Initial hits with high lipophilicity and poor solubility were systematically modified to enhance aqueous solubility and metabolic stability, ultimately leading to preclinical candidates with excellent oral efficacy in animal models. acs.orgnih.gov This type of optimization, focusing on reducing lipophilicity and improving stability in liver microsomes, will be essential for advancing quinoline-3-carboxylate derivatives. acs.org
Metabolism and Excretion Studies: Understanding how the human body metabolizes and eliminates these compounds is critical. Research will need to identify the metabolic pathways, including the role of key enzyme systems like cytochrome P450, and characterize the resulting metabolites. nih.gov This knowledge is vital for predicting drug-drug interactions and ensuring a safe dosing regimen.
Clinical Translation Potential (e.g., new drug entities)
The ultimate goal of medicinal chemistry research is the translation of laboratory discoveries into effective clinical therapies. Quinoline-based compounds have a strong track record, and derivatives of quinoline-3-carboxylic acid hold significant potential as new drug entities. researchgate.net
Furthermore, the scaffold is already present in marketed drugs like elvitegravir, an HIV integrase inhibitor, which validates the clinical potential of the quinoline-3-carboxylic acid core. mdpi.com Future research will focus on advancing the most promising lead compounds, like those with potent anticancer or antimalarial activity, through rigorous preclinical and clinical trials. nih.govacs.org
Role in Agrochemicals and Industrial Applications
Beyond pharmaceuticals, the biological activity of quinoline derivatives makes them attractive candidates for agrochemical applications. Fungal plant pathogens are a major threat to global food security, and there is a constant need for new, effective fungicides. Research has shown that certain quinoline derivatives exhibit excellent antifungal activity against significant plant pathogens like Pyricularia oryzae, the fungus responsible for rice blast disease. rsc.org This opens a promising avenue for developing quinoline-3-carboxylate-based fungicides to protect crops. The broad-spectrum antibacterial activity of the quinoline core also suggests potential for developing bactericides for agricultural use. researchgate.net
In terms of industrial applications, this compound and related structures serve as valuable building blocks in organic synthesis. google.comnih.gov Their functionalized heterocyclic structure makes them useful intermediates for creating more complex molecules for various fields, including materials science and chemical manufacturing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
